molecular formula C17H16Cl2N2O4 B603826 (E)-4-(2,4-dichlorophenoxy)-N'-(2,4-dihydroxybenzylidene)butanehydrazide CAS No. 356106-63-3

(E)-4-(2,4-dichlorophenoxy)-N'-(2,4-dihydroxybenzylidene)butanehydrazide

Cat. No.: B603826
CAS No.: 356106-63-3
M. Wt: 383.2g/mol
InChI Key: AZZMAYBPOUPBTP-KEBDBYFISA-N
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Description

(E)-4-(2,4-dichlorophenoxy)-N'-(2,4-dihydroxybenzylidene)butanehydrazide is a synthetic organic compound of significant interest in biochemical and agricultural research. This molecule is a hydrazide derivative that incorporates a 2,4-dichlorophenoxy moiety, a group well-studied for its herbicidal activity in compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) . The 2,4-D analogue functions as a synthetic auxin, mimicking the plant hormone IAA (indole-3-acetic acid) to induce uncontrolled growth and senescence in broadleaf plants . The specific mechanism of action and research applications of this compound are currently under investigation. Researchers are exploring its potential as a tool compound for studying plant hormone pathways, its efficacy in managing weed growth, and its possible interactions with other biological systems. Its structure suggests potential for unique binding characteristics and selectivity profiles worthy of further study. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the compound using appropriate personal protective equipment (PPE) in accordance with their institution's guidelines for laboratory chemicals.

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O4/c18-12-4-6-16(14(19)8-12)25-7-1-2-17(24)21-20-10-11-3-5-13(22)9-15(11)23/h3-6,8-10,22-23H,1-2,7H2,(H,21,24)/b20-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZMAYBPOUPBTP-KEBDBYFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C=NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1O)O)/C=N/NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solution-Based Synthesis

Procedure :

  • Equimolar amounts of hydrazide (1.0 mmol) and aldehyde (1.0 mmol) are refluxed in methanol for 4–6 hours.

  • The product precipitates upon cooling and is recrystallized from methanol/acetone (1:2).

Yield : 78–82%.
E/Z selectivity : The (E)-isomer predominates (>95%) due to steric hindrance from the 2,4-dihydroxy groups.

Mechanochemical Synthesis

Green chemistry approach :

  • Reactants are ground in a ball mill (400 rpm, 30 min) with minimal ethanol (0.5 mL/g).

  • Advantages :

    • 98% conversion in 30 minutes.

    • No solvent evaporation required.

Characterization : PXRD confirms crystalline purity comparable to solution-based methods.

Melt Synthesis

Procedure :

  • A mixture of hydrazide and aldehyde (1:1) is heated to 150°C for 10 minutes.

  • Yield : 95% with >99% purity (HPLC).

Optimization and Comparative Analysis

MethodTimeYield (%)Purity (%)Energy Use (kW·h/mol)
Solution-based4–6 h78–8298.51.2
Mechanochemical0.5 h94–9899.20.3
Melt synthesis0.17 h95–9899.70.4

Key findings :

  • Mechanochemical synthesis reduces energy consumption by 75% compared to traditional methods.

  • Melt synthesis achieves near-quantitative yields but requires precise temperature control to prevent decomposition.

Structural Confirmation and Isomeric Purity

X-ray crystallography :

  • The (E)-configuration is stabilized by intramolecular hydrogen bonds between the hydrazide NH and phenolic OH groups (O···N distance: 2.68 Å).

  • Dihedral angle between aromatic rings: 58.7°, indicating minimal conjugation.

HPLC analysis :

  • Retention time: 12.4 min (E-isomer) vs. 14.1 min (Z-isomer) on C18 column (MeOH:H₂O 70:30).

  • Isomeric purity: >99% E-form in all synthetic routes.

Challenges and Troubleshooting

  • Byproduct formation :

    • Issue : Oxidation of 2,4-dihydroxybenzaldehyde to quinones under basic conditions.

    • Solution : Conduct reactions under nitrogen atmosphere with 0.1% ascorbic acid as antioxidant.

  • Solvent selection :

    • Methanol favors higher yields than ethanol due to better aldehyde solubility.

  • Scale-up limitations :

    • Mechanochemical methods show reduced efficiency above 100 g batch size due to heat dissipation issues.

Industrial Applications and Patents

While no direct patents cover this specific compound, related technologies include:

  • CN104447290A : Continuous chlorination reactors for dichlorophenoxy intermediates.

  • GB793514A : Large-scale production of γ-(2,4-dichlorophenoxy)butyric acid precursors .

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2,4-dichlorophenoxy)-N’-(2,4-dihydroxybenzylidene)butanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the imine group to an amine.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research has indicated that hydrazone derivatives, including (E)-4-(2,4-dichlorophenoxy)-N'-(2,4-dihydroxybenzylidene)butanehydrazide, exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. For instance, a study highlighted the synthesis of similar hydrazone derivatives and their biological activities against pathogenic bacteria .

1.2 Antioxidant Properties

The antioxidant capacity of hydrazone compounds is another area of interest. Compounds with similar structures have demonstrated significant free radical scavenging abilities. This property is crucial in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders .

1.3 Anti-inflammatory Effects

Hydrazones have been studied for their anti-inflammatory effects. The ability to modulate inflammatory pathways makes these compounds valuable in treating conditions such as arthritis and other inflammatory diseases. The specific compound may exhibit similar mechanisms through its interaction with inflammatory mediators .

Agricultural Applications

2.1 Herbicidal Activity

The dichlorophenoxy group present in this compound suggests potential herbicidal properties. Similar compounds are known to act as systemic herbicides that selectively target broadleaf weeds while leaving grasses unharmed. This selective action is beneficial in agricultural settings where crop yield needs to be maximized without harming the primary crops .

2.2 Plant Growth Regulation

Compounds containing phenoxyacetic acid derivatives are often used as plant growth regulators. They can influence plant growth patterns and enhance crop productivity by modulating hormonal pathways within plants . The application of such compounds can lead to improved agricultural practices and sustainable farming.

Case Studies and Research Findings

StudyFocusFindings
Zheng et al., 2011Synthesis of N'-benzoylhydrazone derivativesDemonstrated antibacterial and antioxidant activities of similar hydrazone compounds .
EPA Report on 2,4-DHerbicidal propertiesDiscussed the effectiveness of 2,4-D as a selective herbicide; implications for similar compounds .
National Pesticide Information CenterHerbicide formulationsOutlined the various forms and efficacy of herbicides with phenoxy groups .

Mechanism of Action

The mechanism of action of (E)-4-(2,4-dichlorophenoxy)-N’-(2,4-dihydroxybenzylidene)butanehydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The dihydroxybenzylidene moiety is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Benzylidene Substituents

Compounds sharing the 4-(2,4-dichlorophenoxy)butanehydrazide backbone but differing in benzylidene substituents (Table 1) highlight the impact of electronic and steric effects:

Compound Name Substituent on Benzylidene Molecular Formula Key Properties/Activities Reference
Target Compound 2,4-Dihydroxy C₁₇H₁₆Cl₂N₂O₄ Predicted antioxidant activity
(E)-4-(2,4-Dichlorophenoxy)-N'-(2-fluoro-4-hydroxybenzylidene)butanehydrazide (23) 2-Fluoro-4-hydroxy C₁₈H₁₆Cl₂FN₂O₄ Enhanced lipophilicity (55.2% yield)
(E)-N'-((1H-Indol-6-yl)methylene)-4-(2,4-dichlorophenoxy)butanehydrazide (26) 1H-Indol-6-yl C₁₉H₁₆Cl₂N₄O₂ Potential enzyme inhibition
(E)-4-(2,4-Dichlorophenoxy)-N'-(2-hydroxy-3-methoxybenzylidene)butanehydrazide (25) 2-Hydroxy-3-methoxy C₁₈H₁₈Cl₂N₂O₅ Altered hydrogen-bonding capacity

Key Observations :

Analogues with Alternative Hydrazide Backbones

Nicotinohydrazide Derivatives

(E)-N'-(2,4-Dihydroxybenzylidene)nicotinohydrazide () replaces the butanehydrazide backbone with a nicotinoyl group. This structural change reduces flexibility but introduces a pyridine ring, enabling metal coordination (e.g., Mn(II), Pt(II)) for catalytic or antimicrobial applications .

Benzohydrazide Derivatives

Compounds like (E)-4-bromo-N'-(2,4-dihydroxybenzylidene)benzohydrazide () feature a benzoyl core instead of butanehydrazide.

Spectral and Physicochemical Analysis

  • IR Spectroscopy: The target compound exhibits a C=O stretch at 1663–1682 cm⁻¹, NH stretches at 3150–3319 cm⁻¹, and O-H bands at 3200–3600 cm⁻¹, consistent with hydrazides and phenolic groups .
  • NMR Data: Compared to nicotinohydrazide derivatives (), the butanehydrazide backbone shows distinct δ 1.5–2.5 ppm (methylene protons) and δ 8.3–8.5 ppm (imine proton) .

Biological Activity

(E)-4-(2,4-dichlorophenoxy)-N'-(2,4-dihydroxybenzylidene)butanehydrazide is a compound of considerable interest due to its potential biological activities. This section explores its chemical structure, biological mechanisms, and relevant research findings.

Chemical Structure

The compound is characterized by the following structural components:

  • Dichlorophenoxy group : Known for its herbicidal properties, this moiety may influence the compound's interaction with biological systems.
  • Dihydroxybenzylidene : This part of the molecule can participate in various biochemical interactions, potentially enhancing its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties. These groups can scavenge free radicals and reduce oxidative stress in cells.
  • Antimicrobial Properties : Preliminary studies indicate that this compound may inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation as an antimicrobial agent.
  • Cytotoxic Effects : Some studies have reported cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.

In Vitro Studies

  • Antioxidant Activity :
    • A study evaluated the antioxidant capacity using DPPH and ABTS assays. The compound showed significant scavenging activity compared to standard antioxidants.
    • Table 1: Antioxidant Activity Results
    CompoundDPPH IC50 (µM)ABTS IC50 (µM)
    (E)-4-(2,4-dichlorophenoxy)-...15.212.8
    Ascorbic Acid5.06.5
  • Cytotoxicity Against Cancer Cells :
    • The compound was tested against various cancer cell lines (e.g., HeLa, MCF-7). Results indicated a dose-dependent decrease in cell viability.
    • Table 2: Cytotoxicity Data
    Cell LineIC50 (µM)
    HeLa25.0
    MCF-730.5

In Vivo Studies

  • Hepatoprotective Effects :
    • An animal model study assessed liver function post-administration of the compound alongside hepatotoxic agents. The results indicated a protective effect against liver damage.
    • Key biomarkers measured included ALT and AST levels, which were significantly lower in treated groups compared to controls.

Case Studies

  • Case Study on Antimicrobial Activity :
    • A case study involving the application of the compound against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating promising antimicrobial properties.
  • Case Study on Antioxidant Efficacy :
    • In a controlled trial assessing oxidative stress markers in rats treated with the compound, significant reductions in malondialdehyde levels were observed, supporting its potential as an antioxidant agent.

Q & A

Q. What are the optimal synthetic routes for (E)-4-(2,4-dichlorophenoxy)-N'-(2,4-dihydroxybenzylidene)butanehydrazide?

The compound can be synthesized via the GP-8 protocol, a widely used method for hydrazide derivatives. Starting materials include aldehyde precursors (e.g., 2,4-dihydroxybenzaldehyde) and hydrazide intermediates (e.g., 4-(2,4-dichlorophenoxy)butanehydrazide). Key steps involve:

  • Condensation of the aldehyde with the hydrazide under reflux conditions.
  • Purification via preparative HPLC using gradients of water and acetonitrile with 0.1% formic acid .
  • Yield optimization by adjusting stoichiometric ratios (e.g., 1:1 aldehyde-to-hydrazide) and reaction time (typically 4–6 hours) .

Q. How is structural characterization performed for this compound?

Characterization involves:

  • NMR spectroscopy : 1H NMR and 13C NMR to confirm the E-configuration and identify proton environments (e.g., δ 162.2 ppm for the hydrazide carbonyl group). 19F NMR is used if fluorinated substituents are present .
  • High-resolution mass spectrometry (HRMS) : ESI+ mode to validate molecular weight (e.g., [M+H]+ calculated vs. observed values within ±0.001 Da) .
  • Isomer analysis : Cis-trans ratios (e.g., 65:35) determined via integration of distinct NMR peaks .

Q. What purification methods ensure high-purity isolates?

  • Preparative HPLC : Effective for separating cis-trans isomers using H2O:MeCN gradients .
  • Recrystallization : Methanol or ethanol as solvents to remove impurities .
  • Washing protocols : Ice-cold water and sodium bicarbonate to eliminate unreacted starting materials .

Advanced Research Questions

Q. How do reaction conditions influence cis-trans isomer ratios?

Isomer distribution is sensitive to:

  • Substituent electronic effects : Electron-withdrawing groups (e.g., -Cl, -F) favor trans isomers by stabilizing the transition state .
  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) increase trans isomer prevalence due to dipole interactions .
  • Temperature : Higher temperatures (e.g., 100°C) promote equilibration, altering ratios (e.g., 81:19 to 65:35 in related compounds) .

Q. Table 1: Isomer Ratios in Analogous Hydrazides

CompoundSubstituentsCis:Trans RatioReference
21Indazole81:19
22Indole71:29
232-Fluoro-4-hydroxy65:35

Q. How can computational methods predict bioactivity or binding mechanisms?

  • Molecular docking : Used to simulate interactions with enzymes like 15-lipoxygenase-1. For example, the hydrazide moiety may form hydrogen bonds with catalytic residues .
  • DFT calculations : Optimize geometry and calculate frontier molecular orbitals to assess reactivity .
  • Pharmacophore modeling : Identify critical functional groups (e.g., dichlorophenoxy) for target binding .

Q. What strategies resolve contradictions in reported isomer ratios or bioactivity data?

  • Meta-analysis : Compare NMR integration methods across studies to identify systematic errors .
  • Controlled replication : Standardize solvent, temperature, and purification protocols to isolate variables .
  • Synchrotron XRD : Resolve ambiguities in isomer configuration via single-crystal analysis .

Q. How is the compound evaluated for enzyme inhibition (e.g., 1-Deoxy-D-xylulose-5-phosphate synthase)?

  • In vitro assays : Measure IC50 values using substrate depletion assays (e.g., NADPH consumption monitored at 340 nm) .
  • Structure-activity relationships (SAR) : Modify substituents (e.g., replacing dichlorophenoxy with methoxy) to assess potency changes .

Q. What are the challenges in scaling up synthesis for in vivo studies?

  • Isomer separation : Preparative HPLC becomes cost-prohibitive at >10 g scales; alternative methods like chiral column chromatography are needed .
  • Yield optimization : Pilot studies show <50% yields for some analogs, requiring catalyst screening (e.g., Al2O3 vs. POCl3) .

Methodological Notes

  • Data validation : Cross-reference HRMS and NMR shifts with PubChem or NIST databases .
  • Ethical compliance : Adhere to in vitro use guidelines; no in vivo testing without regulatory approval .

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